molecular formula C16H26N2O2 B1671789 エベナミド CAS No. 1092977-61-1

エベナミド

カタログ番号: B1671789
CAS番号: 1092977-61-1
分子量: 278.39 g/mol
InChIキー: GRHBODILPPXVKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evenamide is a chemical compound known for its potential therapeutic applications, particularly in the treatment of schizophrenia. It is a selective voltage-gated sodium channel blocker, targeting subtypes such as Na v 1.3, Na v 1.7, and Na v 1.8. Evenamide is under development by Newron Pharmaceuticals as an add-on therapy for schizophrenia, showing efficacy in animal models of psychosis, mania, depression, and aggression .

科学的研究の応用

Phase II Clinical Trials

Recent clinical trials have demonstrated Evenamide's efficacy as an add-on therapy for patients with TRS. Notably:

  • Study 014/015 : This open-label trial evaluated Evenamide in combination with antipsychotics (APs) like risperidone and aripiprazole. The results indicated significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores over 1 year:
    • 6 weeks : 11.9% improvement
    • 6 months : 15.9% improvement
    • 1 year : 18.3% improvement
  • The proportion of PANSS responders increased from 16.5% at 6 weeks to 47.4% at 1 year .

Safety Profile

Evenamide has shown a favorable safety and tolerability profile across studies. Adverse events were comparable to placebo, with common side effects including headache and nasopharyngitis. Approximately 96% of participants completed the study without significant complications .

Pilot Study Insights

A pilot study involving 89 patients revealed that Evenamide significantly improved both PANSS total scores and Clinical Global Impression (CGI) ratings after just four weeks of treatment. The outcomes were promising enough to warrant further investigation into its long-term effects on TRS patients .

Long-Term Efficacy

Data from ongoing studies suggest that the benefits of Evenamide treatment accumulate over time, with many patients experiencing sustained improvements even after prolonged therapy. This indicates a potential for long-lasting therapeutic effects that could transform treatment protocols for TRS .

Comparative Efficacy Table

Study DurationPANSS Improvement (%)Responders (%)Common Adverse Events
6 Weeks11.916.5Headache, Nasopharyngitis
6 Months15.939.2Headache, Vomiting
1 Year18.347.4Similar to placebo

作用機序

Target of Action

Evenamide, also known as NW-3509, is a selective voltage-gated sodium channel blocker . It primarily targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can modulate neuronal excitability.

Mode of Action

Evenamide interacts with its targets, the voltage-gated sodium channels, by inhibiting them . This inhibition normalizes the excessive synaptic glutamate, without affecting basal levels, produced as a result of NMDAR hypofunction . The drug’s mechanism of action involves glutamate modulation and voltage-gated sodium channel blockade .

Biochemical Pathways

Evenamide’s action on voltage-gated sodium channels leads to a decrease in the release of glutamate, a neurotransmitter involved in many aspects of normal brain function . This modulation of glutamate release can help normalize neuronal activity in conditions where glutamate signaling is disrupted, such as in schizophrenia .

Pharmacokinetics

It is known that evenamide is administered orally . More research is needed to fully understand the pharmacokinetic profile of Evenamide.

Result of Action

The molecular and cellular effects of Evenamide’s action result in the normalization of neuronal excitability and glutamate release . This can lead to a reduction in the symptoms of conditions like schizophrenia, where glutamate signaling is often disrupted . In clinical trials, Evenamide has shown efficacy in reducing the symptoms of treatment-resistant schizophrenia when added to an antipsychotic regimen .

準備方法

Evenamide can be synthesized through a series of chemical reactions involving the following steps:

    Starting Materials: The synthesis begins with 3-butoxyphenylacetic acid.

    Amidation: The acid is converted to its corresponding amide using dimethylamine.

    Alkylation: The amide is then alkylated with 2-chloroethylamine to form the final product, Evenamide.

Industrial production methods for Evenamide involve optimizing these reactions to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

化学反応の分析

Evenamide undergoes several types of chemical reactions:

    Oxidation: Evenamide can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Evenamide can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Evenamide is unique compared to other sodium channel blockers due to its selective targeting of specific subtypes and its ability to modulate glutamate release without affecting basal levels. Similar compounds include:

    Carbamazepine: Used primarily for epilepsy and bipolar disorder, it also blocks sodium channels but has a broader range of targets.

    Lamotrigine: Another sodium channel blocker used for epilepsy and bipolar disorder, with a different mechanism of action compared to Evenamide.

    Phenytoin: Used for epilepsy, it blocks sodium channels but does not have the same selectivity as Evenamide.

Evenamide’s unique mechanism and selectivity make it a promising candidate for treating conditions that are not adequately managed by existing therapies .

生物活性

Evenamide is a novel chemical entity that has garnered attention for its potential therapeutic effects, particularly in the treatment of treatment-resistant schizophrenia (TRS). This compound is characterized by its selective inhibition of voltage-gated sodium channels (VGSCs) and its unique mechanism of action that distinguishes it from traditional antipsychotics.

Evenamide specifically targets VGSCs, which play a critical role in neuronal excitability and neurotransmitter release. This inhibition normalizes glutamate release that can be aberrantly increased due to sodium channel activity without affecting basal glutamate levels, thereby mitigating excitotoxicity associated with conditions like schizophrenia . Importantly, Evenamide is reported to have no biological activity at over 130 other central nervous system (CNS) targets, making it a highly selective agent .

Clinical Efficacy

Recent studies have demonstrated that Evenamide, when used as an add-on therapy to existing antipsychotic treatments, significantly reduces the severity of symptoms in patients with TRS. Key findings from clinical trials include:

  • Study 014/015 Results : In a one-year open-label study, over 70% of patients experienced a clinically significant reduction in disease severity. Approximately 25% achieved remission, defined as no or minimal symptoms for at least six months .
  • PANSS Improvement : The Positive and Negative Syndrome Scale (PANSS) total score showed significant improvement over time: 11.9% at six weeks, 15.9% at six months, and 18.3% at one year . The proportion of patients classified as "responders" increased substantially from 16.5% at six weeks to 47.4% at one year .

Safety Profile

Evenamide has been well-tolerated among participants in clinical trials, with a low incidence of treatment-emergent adverse events. Notably, there were no significant issues related to motor or CNS symptoms, weight gain, or sexual dysfunction observed during the studies . The safety profile suggests that Evenamide may offer a favorable alternative for patients who have not responded adequately to current antipsychotic therapies.

Data Summary

The following table summarizes key clinical findings regarding the efficacy of Evenamide:

Time Point PANSS Improvement (%) Responder Rate (%) Remission Rate (%)
6 Weeks11.916.5N/A
6 Months15.939.2N/A
1 Year18.347.425

Case Studies and Patient Outcomes

In addition to aggregate data from clinical trials, individual case studies provide insight into the real-world application of Evenamide:

  • Case Study Example : A patient with TRS who had previously failed multiple antipsychotic treatments demonstrated significant symptom reduction after being treated with Evenamide as an adjunct therapy for six months. This patient reported improvements in both positive and negative symptoms, aligning with the trial results indicating enhanced quality of life.

特性

IUPAC Name

2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHBODILPPXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032897
Record name Evenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092977-61-1
Record name 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evenamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evenamide
Reactant of Route 2
Reactant of Route 2
Evenamide
Reactant of Route 3
Reactant of Route 3
Evenamide
Reactant of Route 4
Reactant of Route 4
Evenamide
Reactant of Route 5
Reactant of Route 5
Evenamide
Reactant of Route 6
Reactant of Route 6
Evenamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。